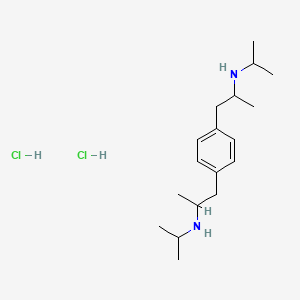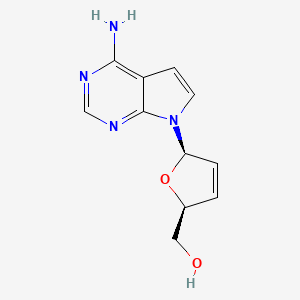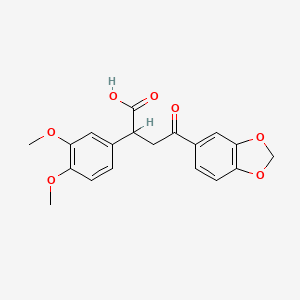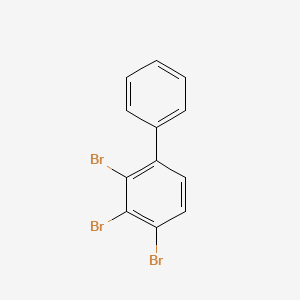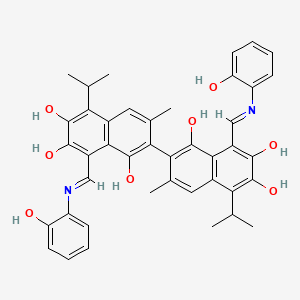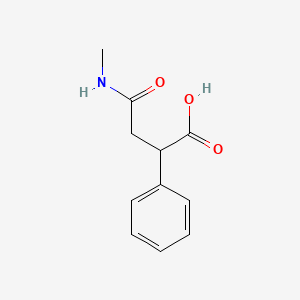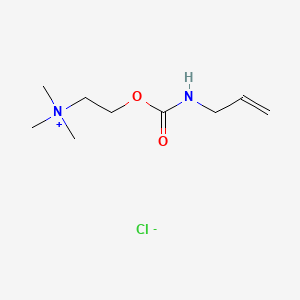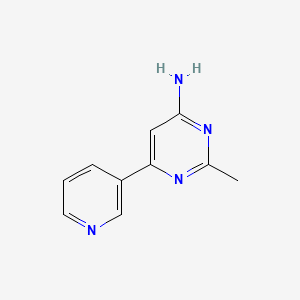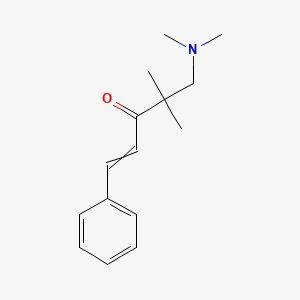
5-(Dimethylamino)-4,4-dimethyl-1-phenyl-1-penten-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dimethylamino)-4,4-dimethyl-1-phenyl-1-penten-3-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a dimethylamino group, a phenyl group, and a pentenone structure
Preparation Methods
The synthesis of 5-(Dimethylamino)-4,4-dimethyl-1-phenyl-1-penten-3-one can be achieved through several routes. One common method involves the reaction of 4,4-dimethyl-1-phenyl-1-penten-3-one with dimethylamine under specific conditions. The reaction typically requires a base catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
5-(Dimethylamino)-4,4-dimethyl-1-phenyl-1-penten-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(Dimethylamino)-4,4-dimethyl-1-phenyl-1-penten-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)-4,4-dimethyl-1-phenyl-1-penten-3-one involves its interaction with specific molecular targets. The dimethylamino group can act as a nucleophile, participating in various biochemical reactions. The compound may also interact with enzymes and receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar compounds to 5-(Dimethylamino)-4,4-dimethyl-1-phenyl-1-penten-3-one include:
4,5-Bis(dimethylamino)quinolines: These compounds share the dimethylamino functional group and have similar reactivity.
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Another compound with a dimethylamino group, used in green chemistry applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
84175-54-2 |
|---|---|
Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
5-(dimethylamino)-4,4-dimethyl-1-phenylpent-1-en-3-one |
InChI |
InChI=1S/C15H21NO/c1-15(2,12-16(3)4)14(17)11-10-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 |
InChI Key |
OFYZAIZRLXHEOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN(C)C)C(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-bis{4-[dihydroxy(oxido)-|E5-stibanyl]phenyl}urea](/img/structure/B12805427.png)

